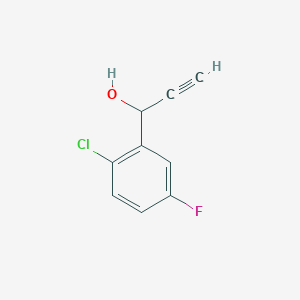

1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloro-5-fluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h1,3-5,9,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHRDKDJIKCAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=C(C=CC(=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871759-22-6 | |

| Record name | 1-(2-chloro-5-fluorophenyl)prop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Delicate Balance: A Technical Guide to the Thermodynamic Stability of Fluorinated Propargylic Alcohols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for optimizing pharmacological properties.[1][2][3][4] Among the myriad of fluorinated scaffolds, propargylic alcohols present a unique convergence of reactive potential and conformational subtlety. This guide provides an in-depth exploration of the thermodynamic stability of fluorinated propargylic alcohols, dissecting the intricate interplay of stereoelectronic effects, intramolecular forces, and solvation that govern their behavior. By understanding these fundamental principles, researchers can harness the power of fluorine to design next-generation therapeutics with enhanced efficacy and metabolic stability.[5][6]

The Architectural Significance of Fluorine in Propargylic Alcohols

Propargylic alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are versatile synthetic intermediates. The introduction of fluorine atoms into their structure profoundly alters their electronic and steric properties, leading to significant changes in their reactivity, conformational preferences, and biological activity.[7][8] The high electronegativity of fluorine induces a significant dipole moment in the C-F bond, influencing the acidity of the neighboring hydroxyl group and its capacity to act as a hydrogen bond donor.[9][10][11] This perturbation of the molecule's electronic landscape is a key determinant of its thermodynamic stability.

Synthesis of Fluorinated Propargylic Alcohols: A Practical Overview

The synthesis of fluorinated propargylic alcohols can be achieved through several strategic approaches. A common method involves the addition of a fluorinated nucleophile to an α,β-unsaturated aldehyde or ketone, followed by reduction of the carbonyl group. Alternatively, the direct alkynylation of aldehydes and ketones with fluorinated alkynes provides a more direct route.[12] Gold-catalyzed hydrofluorination of propargyl alcohols has also emerged as a powerful technique.[13][14]

A general synthetic protocol for the preparation of a simple fluorinated propargylic alcohol is outlined below:

Experimental Protocol: Synthesis of 1-Fluoro-3-phenyl-1-propyn-3-ol

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Fluoroformaldehyde (generated in situ)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add phenylacetylene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir for 30 minutes at -78 °C to form the lithium acetylide.

-

In a separate flask, prepare a solution of fluoroformaldehyde in anhydrous diethyl ether.

-

Slowly add the fluoroformaldehyde solution to the lithium acetylide suspension at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-fluoro-3-phenyl-1-propyn-3-ol.

Deconstructing Stability: The Dominance of Stereoelectronic Effects and Intramolecular Hydrogen Bonding

The thermodynamic stability of fluorinated propargylic alcohols is not merely a sum of bond energies but is dictated by a delicate balance of competing and cooperating non-covalent interactions. Two phenomena, the gauche effect and intramolecular hydrogen bonding, play a pivotal role in defining the conformational landscape and, consequently, the overall stability of these molecules.

The Gauche Effect: An Unexpected Preference for Proximity

In contrast to the steric repulsion that typically governs conformational preferences, the gauche effect describes the tendency of electron-rich or electronegative substituents on adjacent carbons to adopt a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation.[15][16] This counterintuitive stability is attributed to a stabilizing hyperconjugative interaction between the σ bonding orbital of a C-H bond and the σ* antibonding orbital of the adjacent C-F bond (σC-H → σ*C-F).[15][17][18] This interaction is maximized in the gauche conformation, leading to a lower overall energy state.[15] The small van der Waals radius of fluorine further minimizes steric hindrance, allowing this electronic effect to dominate.[17]

The following diagram illustrates the key orbital interaction responsible for the gauche effect in a fluorinated ethane model system.

Caption: Gauche vs. Anti Conformations and Hyperconjugation.

Intramolecular Hydrogen Bonding: A Stabilizing Embrace

The presence of both a hydroxyl group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) within the same molecule creates the possibility of an intramolecular hydrogen bond (O-H···F).[19][20][21] While fluorine is a weaker hydrogen bond acceptor than oxygen or nitrogen, the formation of a five- or six-membered ring through intramolecular hydrogen bonding can provide significant thermodynamic stabilization.[9][22] The strength of this interaction is highly dependent on the geometry of the molecule and the acidity of the hydroxyl proton, which is, in turn, influenced by the inductive effect of the fluorine atom.[9][10]

The interplay between the gauche effect and intramolecular hydrogen bonding can lead to a highly populated and stable conformation. For instance, in a 3-fluoropropargyl alcohol, a conformation that simultaneously satisfies the gauche preference of the C-F and C-O bonds and allows for an O-H···F hydrogen bond will be significantly favored.

Caption: Intramolecular Hydrogen Bond in a Fluorinated Propargylic Alcohol.

Experimental and Computational Probes of Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of fluorinated propargylic alcohols requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of these molecules in solution.[19][20] Key parameters include:

-

3JHH Coupling Constants: The magnitude of vicinal proton-proton coupling constants can be used to determine dihedral angles via the Karplus equation, providing insight into the preferred rotamers.

-

1JCH and nJCF Coupling Constants: These couplings are sensitive to the electronic environment and can provide further evidence for hyperconjugative interactions.

-

h1JOH···F Coupling: The observation of a through-hydrogen-bond scalar coupling between the hydroxyl proton and the fluorine atom is direct evidence of an intramolecular hydrogen bond.[19][20]

Computational Chemistry

Density Functional Theory (DFT) and other high-level ab initio methods are invaluable for calculating the relative energies of different conformers and quantifying the contributions of various stabilizing and destabilizing interactions.[23]

Typical Computational Workflow:

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy conformers.

-

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized, and frequency calculations are performed to confirm that they are true minima and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to quantify the strength of hyperconjugative interactions, such as σC-H → σ*C-F.

-

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: QTAIM analysis can be employed to characterize the nature of the O-H···F intramolecular hydrogen bond.

Calorimetry

Experimental determination of the enthalpy of formation and combustion of fluorinated propargylic alcohols can provide direct thermodynamic data.[24] While experimentally challenging, these values serve as a benchmark for computational models.

Quantitative Insights: A Comparative Look at Stability

The following table summarizes hypothetical, yet illustrative, computational data for a simple fluorinated propargylic alcohol, highlighting the energetic contributions to its stability.

| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) | Key Stabilizing Interaction(s) |

| Gauche | ~60° | 0.00 | Gauche Effect (σC-H → σ*C-F), Intramolecular H-Bond (O-H···F) |

| Anti | 180° | +2.5 | None |

| Eclipsed | 0° | +5.0 | Steric and Torsional Strain |

Implications for Drug Development

The thermodynamic stability of fluorinated propargylic alcohols has profound implications for their application in drug discovery. A conformationally constrained molecule, locked into a bioactive conformation by the stabilizing forces discussed, can exhibit:

-

Enhanced Binding Affinity: By pre-organizing the molecule into a conformation that is complementary to the target's binding site, the entropic penalty of binding is reduced.

-

Improved Selectivity: A rigid conformation can lead to more specific interactions with the intended target, reducing off-target effects.

-

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation.[5][6] Furthermore, locking the molecule in a specific conformation can shield metabolically labile sites from enzymatic attack.

Conclusion

The thermodynamic stability of fluorinated propargylic alcohols is a fascinating and complex subject, governed by a subtle interplay of stereoelectronic effects and intramolecular forces. The gauche effect and the formation of intramolecular hydrogen bonds are dominant factors that dictate the conformational preferences and overall stability of these molecules. A thorough understanding of these principles, gained through a combination of synthesis, spectroscopy, and computational modeling, is crucial for the rational design of novel fluorinated therapeutics. By leveraging the unique properties of fluorine, medicinal chemists can continue to develop innovative drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

References

-

Yang, H., Wang, S., Wang, J., Xu, X., & Li, X. (2023). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Chemical Communications. [Link]

- Yang, H., Wang, S., Wang, J., Xu, X., & Li, X. (2023). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding.

-

Justaud, F., & Grée, R. (n.d.). Synthesis of selected propargylic alcohols. ResearchGate. [Link]

-

Graton, J., Le Questel, J.-Y., Linclau, B., et al. (2016). Influence of Alcohol β-Fluorination on Hydrogen-Bond Acidity of Conformationally Flexible Substrates. Chemistry – A European Journal. [Link]

-

Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

-

(n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]

-

(n.d.). Influence of the structure of polyfluorinated alcohols on Brønsted acidity/hydrogen-bond donor ability and consequences on the promoter effect. Semantic Scholar. [Link]

-

Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition. [Link]

-

(n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

Gilmour, J. D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link]

-

(n.d.). The Catalytic Effect of Fluoroalcohol Mixtures Depends on Domain Formation. ACS Catalysis. [Link]

-

Linclau, B. (n.d.). Intramolecular hydrogen bonding between organofluorine and alcohols. University of Southampton. [Link]

-

(n.d.). Gauche effect. Wikipedia. [Link]

-

Rosenberg, R. E. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A. [Link]

-

Fernández, I. (2018). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen. [Link]

-

(n.d.). Effect of fluorine introduction on hydrogen bond donating capacity of alcohols. ResearchGate. [Link]

-

(n.d.). The fluorine gauche effect. Selected literature precedence for a... ResearchGate. [Link]

-

Khorolskyi, O., Stetsenko, S. A., & Svechnikova, O. S. (n.d.). Surprising thermodynamic properties of alcohols and water on their coexistence curves. ResearchGate. [Link]

-

da Silva, G. M. C. (n.d.). Thermodynamic Properties of Fluorinated Alcohols: Experimental, Molecular Dynamics Simulation and GC- SAFT-VR Predictions. FenixEdu. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Gilmour, J. D. (2016). The Fluorine Gauche Effect: A Brief History. CHIMIA International Journal for Chemistry. [Link]

-

(2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. [Link]

-

(n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

-

(n.d.). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules. [Link]

-

(2024). +m effect of fluorine is strongest but why? Reddit. [Link]

-

(n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

-

(n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

(n.d.). Liquid–Liquid and Vapor–Liquid–Liquid Equilibria of the Alkyl Palmitate + Alkyl–OH + Glycerol Systems at 101.3 kPa—Measurements, Quality Test/Consistency, Thermodynamic Modeling and Molecular Dynamics Simulations. Molecules. [Link]

-

(n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

-

(2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

-

Ragab, A. (2025). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate. [Link]

-

Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. [Link]

-

(2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

-

(n.d.). Understanding The Conformational Behavior of Fluor. Scribd. [Link]

-

(n.d.). The thermodynamics of transfer of five fluoroalcohols from the gas-phase to aqueous solution. Journal of the Chemical Society, Faraday Transactions 1. [Link]

-

(2023). Validity of Enthalpy of Combustion of Alcohols Experiment | Year 12 HSC Chemistry Module 7. YouTube. [Link]

-

(n.d.). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental Science & Technology. [Link]

-

(2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

(n.d.). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Molecules. [Link]

-

(n.d.). NEST 2026. NEST. [Link]

-

(2017). Intermolecular Forces with Evaporation of Alcohols Using Go Direct™ Temperature. YouTube. [Link]

-

(2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ResearchGate. [Link]

-

(2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. [Link]

-

(n.d.). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Organic Chemistry Portal. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 13. Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Gauche effect - Wikipedia [en.wikipedia.org]

- 16. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 20. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]

- 21. mdpi.com [mdpi.com]

- 22. The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

Technical Monograph: Medicinal Chemistry Applications of 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol

Executive Summary

1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol (referred to herein as CFP-Alkyne ) is a high-value chiral synthon used in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Its structural utility is derived from three pharmacophoric pillars:

-

The 2-Chloro-5-fluorophenyl Motif: A privileged substructure that optimizes metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity via the "Magic Chloro" and fluorine effects.

-

The Propargylic Alcohol Handle: A versatile reactive center allowing for divergent synthesis—oxidation to yponones, cyclization to isoxazoles/triazoles, or metal-catalyzed cross-couplings.

-

Chirality: The secondary alcohol provides a stereogenic center essential for target selectivity, particularly in kinase and fungal CYP51 inhibition.

This guide details the synthetic access, strategic applications, and handling protocols for CFP-Alkyne in modern drug development.

Part 1: Structural Analysis & Pharmacophore Relevance

The Halogenation Pattern (2-Cl, 5-F)

The specific substitution pattern of CFP-Alkyne is non-trivial. In medicinal chemistry, this arrangement serves specific functions:

-

Metabolic Blockade: The C2-Chlorine and C5-Fluorine atoms block the most reactive sites on the phenyl ring from oxidative metabolism (hydroxylation), significantly extending the half-life (

) of the parent drug. -

Electronic Modulation: The electron-withdrawing nature of the halogens lowers the

of the propargylic alcohol and adjacent protons, influencing hydrogen bond donor (HBD) capability. -

Lipophilicity (

): The 2-Cl substituent introduces bulk and lipophilicity, often filling hydrophobic pockets in ATP-binding sites of kinases, a phenomenon known as the "Magic Chloro" effect.

The Propargylic Alcohol "Warhead"

This functional group is a "linchpin" intermediate. It allows the molecule to serve as a precursor for:

-

1,2,3-Triazoles: Via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

- -Unsaturated Ketones: Via oxidation, serving as Michael acceptors for covalent inhibitors.

-

Isoxazoles: Via 1,3-dipolar cycloaddition with nitrile oxides.

Part 2: Synthetic Utility & Experimental Protocols

Core Synthesis: Grignard Addition

The most robust route to CFP-Alkyne is the nucleophilic addition of ethynylmagnesium bromide to 2-chloro-5-fluorobenzaldehyde.

Protocol 1: Preparation of CFP-Alkyne

-

Reagents: 2-Chloro-5-fluorobenzaldehyde (1.0 eq), Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq), anhydrous THF.

-

Conditions:

to

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask and purge with nitrogen. Add 2-chloro-5-fluorobenzaldehyde (10.0 g, 63 mmol) dissolved in anhydrous THF (100 mL).

-

Addition: Cool the solution to

(dry ice/acetone bath). Add ethynylmagnesium bromide solution dropwise via a pressure-equalizing addition funnel over 45 minutes. Critical: Maintain internal temperature below -

Reaction: Allow the mixture to warm to

over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). -

Quench: Quench carefully with saturated aqueous

(50 mL) at -

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (

, 0-20% EtOAc in Hexanes) yields the product as a pale yellow oil.

Chiral Resolution

For pharmaceutical applications, the enantiomers must often be separated.

-

Method: Kinetic resolution using Candida antarctica Lipase B (CAL-B).

-

Acyl Donor: Vinyl acetate.

-

Outcome: The lipase selectively acetylates the (

)-enantiomer, leaving the (

Part 3: Strategic Applications in Drug Design

Design of Triazole Antifungals (CYP51 Inhibitors)

CFP-Alkyne is a direct analog precursor for next-generation azole antifungals. The alkyne moiety reacts with functionalized azides to form the triazole pharmacophore, which coordinates to the heme iron of fungal CYP51.

Mechanism:

-

Binding: The 2-Cl-5-F phenyl ring sits in the hydrophobic access channel.

-

Coordination: The triazole nitrogen (N4) binds the heme iron.

-

Result: Inhibition of ergosterol biosynthesis, leading to fungal cell membrane collapse.

mGlu5 Negative Allosteric Modulators (NAMs)

In CNS drug discovery, the alkyne is often preserved as a rigid linker.

-

Target: Metabotropic Glutamate Receptor 5 (mGlu5).[1]

-

Strategy: Sonogashira coupling of CFP-Alkyne (after protecting the alcohol or converting it to an amine) with heteroaryl halides (e.g., 2-chloropyridine).

-

Role of Linker: The rigid acetylene spacer positions the halogenated phenyl ring into the allosteric pocket, modulating receptor conformation.

Part 4: Visualization & Workflows

Synthetic Pathway Diagram

The following diagram illustrates the divergent synthesis starting from CFP-Alkyne.

Figure 1: Divergent synthetic pathways from the CFP-Alkyne core.

Pharmacophore Mapping (SAR)

This diagram visualizes how the specific structural features of CFP-Alkyne map to biological activity.

Figure 2: Structure-Activity Relationship (SAR) map of the CFP-Alkyne scaffold.

Part 5: Quantitative Data & Safety

Physicochemical Profile

| Property | Value (Predicted/Exp) | Relevance |

| Molecular Weight | 184.6 g/mol | Fragment-like (Rule of 3 compliant) |

| ClogP | ~2.1 | Good membrane permeability |

| H-Bond Donors | 1 | Receptor interaction |

| H-Bond Acceptors | 1 | Receptor interaction |

| Rotatable Bonds | 2 | Low entropic penalty upon binding |

Safety & Handling

-

Hazards: Propargylic alcohols can be skin irritants.[2][3][4] The halogenated aromatic ring suggests potential environmental persistence.

-

Thermal Stability: Alkynes can be unstable at high temperatures. Distillation should be performed under high vacuum at temperatures

to avoid polymerization or decomposition. -

Storage: Store at

under inert gas (Argon) to prevent oxidation of the alcohol.

References

-

Synthesis of Fluorinated Propargylic Alcohols: Title: Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics.[5] Source: Organic Chemistry Portal / Org. Lett. 2013, 15, 3894-3897.[5] URL:[Link]

-

Medicinal Chemistry of Halogenated Aromatics: Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).[6] Source: Molecules / NIH. URL:[Link]

-

mGlu5 NAMs and Alkyne Linkers: Title: Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant).[1] Source: J Med Chem. 2015 Feb 12;58(3):1358-71.[1] URL:[Link]

- Triazole Antifungal Pharmacophores: Title: Structure-based design of novel triazole antifungal agents. Source: Nature Reviews Drug Discovery. Context: General reference to the structural class utilizing halogenated phenyl-ethanol-triazole motifs (e.g., Voriconazole analogs).

Sources

- 1. Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523), a promising novel medicine for psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. download.basf.com [download.basf.com]

- 4. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Chloro-5-fluorophenyl Derivatives in Organic Synthesis

[1][2]

Executive Summary

The 2-chloro-5-fluorophenyl moiety represents a "privileged scaffold" in modern medicinal and agrochemical synthesis.[1] Its utility stems from the orthogonal reactivity of its halogen substituents and the specific metabolic blockade provided by the fluorine atom. For the drug developer, this moiety offers a precise tool to modulate lipophilicity (

This technical guide dissects the chemo-selective functionalization of this scaffold, moving beyond generic protocols to provide a causal understanding of how to manipulate the chlorine and fluorine handles independently.

Part 1: The Chemo-Selectivity Landscape[1]

The synthetic value of 2-chloro-5-fluorophenyl derivatives lies in the hierarchy of halogen reactivity . In a typical building block like 1-bromo-2-chloro-5-fluorobenzene , three distinct reactivity tiers exist:

-

Tier 1 (Highest Lability): The Bromine atom (if present) or Iodine.[1] This is the site for low-temperature Lithium-Halogen exchange or Grignard formation.[1]

-

Tier 2 (Conditional Lability): The Chlorine atom.[1] This is the primary handle for Transition Metal Catalysis (Suzuki-Miyaura, Buchwald-Hartwig).[1] It is generally inert to lithiation at temperatures where Br exchanges, but reactive with Pd(0).

-

Tier 3 (Stability/Specific Activation): The Fluorine atom.[1][2] On a neutral benzene ring, it is stable. However, if the ring is activated (e.g., converted to a 2-chloro-5-fluoronitrobenzene), the fluorine becomes a site for Nucleophilic Aromatic Substitution (

), often reacting faster than chlorine in

Visualization: The Reactivity Decision Tree

Figure 1: Chemo-selective hierarchy of the tri-halogenated scaffold.[1] The protocol enables sequential functionalization starting from the most labile bromine atom.

Part 2: Detailed Synthetic Modules

Module A: The "Chlorine Handle" (Transition Metal Catalysis)

The chlorine atom at the C2 position is sterically hindered by the ortho-substituent but electronically primed for oxidative addition with robust palladium catalysts.

Mechanistic Insight: Unlike bromo-analogs, the C-Cl bond requires electron-rich, bulky ligands to facilitate oxidative addition.[1] The presence of the C5-Fluorine atom exerts an inductive withdrawing effect (-I), which actually lowers the electron density at C2, marginally assisting oxidative addition compared to chlorobenzene, but the effect is weak.

Protocol 1: Selective Suzuki-Miyaura Coupling Target: Coupling 2-chloro-5-fluorophenylboronic acid with an aryl bromide (preserving F).[1]

-

Reagents:

-

Procedure:

-

Degas solvents thoroughly with Argon (dissolved

is the primary cause of homocoupling side-products).[1] -

Combine reagents in a sealed tube.

-

Heat to 80-90°C for 4-12 hours.

-

Critical Checkpoint: Monitor by HPLC.[1] The Chlorine on the boronic acid ring is stable under these conditions; however, if the coupling partner is an aryl chloride, selectivity may degrade.

-

-

Why this works: The bidentate ligand (dppf) and the lower reactivity of the C-Cl bond on the boronic acid (compared to the Ar-Br partner) ensure cross-coupling occurs exclusively at the bromide site.[1]

Module B: The "Fluorine Handle" (Nucleophilic Substitution)

The C5-Fluorine is generally inert to

Correction: In 2-chloro-5-fluoronitrobenzene (also known as 1-chloro-4-fluoro-2-nitrobenzene), the fluorine is para to the nitro group.[1] This makes the Fluorine highly susceptible to

Protocol 2: Regioselective

-

Reagents:

-

Procedure:

Part 3: Advanced Workflow – Synthesis of 2-Chloro-5-fluorophenol

This phenol is a critical intermediate for agrochemical ethers.[1] The synthesis demonstrates the utility of the "Tier 1" bromine handle.

Experimental Workflow

Objective: Convert 1-bromo-2-chloro-5-fluorobenzene to 2-chloro-5-fluorophenol.

Step 1: Grignard Formation

-

Setup: Flame-dried 3-neck flask,

atmosphere. -

Initiation: Magnesium turnings (1.1 equiv) in dry THF. Add 5% of the bromide solution and a crystal of Iodine. Heat locally to initiate.

-

Addition: Add remaining bromide dropwise at reflux. The presence of Cl and F does not interfere; Mg inserts selectively into C-Br.

Step 2: Borate Trapping

-

Cooling: Cool Grignard solution to -10°C.

-

Trapping: Add Trimethyl borate (

, 1.2 equiv) rapidly. -

Hydrolysis: Acidic hydrolysis yields the boronic acid.

Step 3: Oxidation to Phenol

-

Reagent: 30%

/ acetic acid or basic conditions. -

Mechanism: Criegee-like rearrangement where the Carbon migrates from Boron to Oxygen.[1]

-

Outcome: High yield of 2-chloro-5-fluorophenol without touching the Cl or F substituents.[1]

Visualization: Synthesis Pathway[4]

Figure 2: Synthetic route to 2-chloro-5-fluorophenol utilizing the lability difference between Aryl-Br and Aryl-Cl/F.[1]

Part 4: Applications in Drug Discovery[2][5]

Kinase Inhibitor Design

In kinase inhibitors (e.g., analogs of Gefitinib or Lapatinib), the halogenated phenyl ring often occupies a hydrophobic pocket.

-

The Fluorine Role: The C5-F often blocks metabolic hydroxylation at the position para to the amine/ether linkage, extending half-life (

).[1] -

The Chlorine Role: The C2-Cl provides a "twist" in the biaryl conformation due to steric clash with the ortho-protons of the connected ring, forcing the molecule into a specific dihedral angle favorable for binding selectivity.

Agrochemicals

The 2-chloro-5-fluorophenol moiety is a precursor for Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides).[1] The ether linkage formed at the phenol oxygen allows attachment to heterocycles (e.g., triazolinones), while the specific Cl/F pattern ensures crop safety and weed potency.

References

-

Guidechem. (2025).[1] Synthesis of 2-Chloro-5-fluorophenol and Grignard Protocols.[1] Retrieved from [1]

-

National Institutes of Health (PubChem). (2025).[1] 2-Chloro-5-fluoroaniline Compound Summary. Retrieved from [1]

-

Royal Society of Chemistry. (2014).[1] Site-selective nucleophilic substitution reactions of pentafluoropyridine.[1][4] New Journal of Chemistry. Retrieved from [1]

-

American Chemical Society. (2017).[1] Discovery of MDM2 Inhibitors containing chloro-fluorophenyl moieties.[1][5] Journal of Medicinal Chemistry.[3] Retrieved from [1]

-

Ossila. (2025).[1] 2-Chloro-5-fluoronitrobenzene: Properties and Applications in Benzothiazole Synthesis. Retrieved from [1]

Sources

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety Data Sheet and Toxicity Profile of Chlorofluorophenyl Propargyl Alcohols

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for Novel Chemical Entities

This document serves a dual purpose: first, to provide a scientifically-grounded preliminary risk assessment to guide handling and initial experimental design; and second, to furnish a detailed methodological framework for the empirical studies required to generate a formal, validated Safety Data Sheet and a complete toxicity profile for any new chemical entity within this class. Every key claim and protocol is supported by authoritative sources to ensure scientific integrity.

Part 1: The Toxicological Landscape of the Core Scaffold: Propargyl Alcohol

Propargyl alcohol (2-propyn-1-ol) is the foundational structure from which chlorofluorophenyl propargyl alcohols are derived. Understanding its inherent hazards is the critical first step in predicting the properties of its derivatives. Propargyl alcohol is a highly reactive and toxic substance, and its hazardous characteristics are well-documented.[1][2]

GHS Classification and Safety Data Sheet Summary for Propargyl Alcohol

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances.[3][4] Propargyl alcohol is classified under multiple hazard categories, reflecting its significant risk profile.

| Hazard Class | Category | GHS Pictograms | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | 🔥 | Danger | H226: Flammable liquid and vapour.[5][6] |

| Acute Toxicity, Oral | 2 or 3 | 💀 | Danger | H301: Toxic if swallowed.[5] H300: Fatal if swallowed.[7] |

| Acute Toxicity, Dermal | 1 or 2 | 💀 | Danger | H310: Fatal in contact with skin.[7] |

| Acute Toxicity, Inhalation | 2 | 💀 | Danger | H330: Fatal if inhaled.[7] |

| Skin Corrosion/Irritation | 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[5][8] |

| Serious Eye Damage/Eye Irritation | 1 | corrosive | Danger | H318: Causes serious eye damage.[7] |

| Specific Target Organ Toxicity (Repeated) | 2 | ⚕️ | Warning | H373: May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure.[7][9] |

| Hazardous to the Aquatic Environment | 2 | environmentally-damaging | None | H411: Toxic to aquatic life with long lasting effects.[5][6][8] |

Table 1: GHS Classification Summary for Propargyl Alcohol.

Precautionary Statements (Selected):

-

Prevention: P210 (Keep away from heat/sparks/open flames), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7]

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]

-

Storage: P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[7]

Toxicological Profile of Propargyl Alcohol

Propargyl alcohol's toxicity is significant and affects multiple organ systems.[1][10]

-

Acute Toxicity: It is fatal or toxic via oral, dermal, and inhalation routes.[5][7] The dermal LD50 in rabbits is reported as low as 88 mg/kg, indicating rapid and efficient absorption through the skin.[11][12] The inhalation LC50 in rats (2 hours) is approximately 850 ppm.[11][13] Symptoms of acute exposure can include irritation to the skin, eyes, and mucous membranes, as well as central nervous system depression, dizziness, and nausea.[2][10]

-

Corrosivity: It is a corrosive material, capable of causing severe burns to the skin and permanent eye damage upon contact.[7][14]

-

Target Organ Toxicity: The primary target organs for propargyl alcohol toxicity are the liver and kidneys.[9][14] Long-term or repeated exposure may lead to damage to these organs.[11] The respiratory system is also a target, particularly with inhalation exposure.[10]

-

Metabolism and Mechanism: The toxicity of propargyl alcohol is believed to be due to its metabolism into more reactive species, such as propargylaldehyde.[15] This metabolic activation can deplete cellular glutathione, a key antioxidant, leading to oxidative stress and cellular damage.[16]

Part 2: The Influence of the Chlorofluorophenyl Moiety: A Predictive Toxicological Assessment

Attaching a chlorofluorophenyl group to the propargyl alcohol scaffold introduces significant changes that are likely to alter its toxicological profile. Halogenated aromatic hydrocarbons are a well-studied class of compounds, and their effects provide a basis for prediction.[17][18]

Structure-Activity Relationship (SAR) Considerations

The principle of SAR posits that the biological activity of a molecule is directly related to its chemical structure.[19] For chlorofluorophenyl propargyl alcohols, the key structural modifications are:

-

Increased Lipophilicity: The addition of a halogenated phenyl ring significantly increases the molecule's lipophilicity (fat-solubility) compared to the parent propargyl alcohol. This change can have profound toxicological consequences.[19]

-

Causality: Increased lipophilicity can enhance absorption through the skin and biological membranes, increase the volume of distribution within the body (particularly to fatty tissues), and potentially facilitate crossing the blood-brain barrier.

-

-

Altered Metabolism: The presence of chlorine and fluorine atoms on the aromatic ring will influence its metabolism by cytochrome P450 (CYP) enzymes.[20][21][22]

-

Causality: The C-F bond is exceptionally strong and often resistant to metabolic cleavage, which can block sites of oxidation and increase the metabolic stability of a drug.[23][24] Conversely, the C-Cl bond is more susceptible to metabolic activation, which can sometimes lead to the formation of reactive intermediates like epoxides or quinones.[25] The position of the halogens on the ring will dictate the regioselectivity of metabolic enzymes.[20]

-

-

Electronic Effects: Halogens are electron-withdrawing groups. Their presence can alter the electron distribution across the entire molecule, potentially affecting receptor binding and the reactivity of the propargyl moiety.[1]

Predicted Toxicological Impact

Based on these principles, we can predict how the chlorofluorophenyl group may modify the toxicity of propargyl alcohol:

-

Enhanced Dermal and Systemic Toxicity: The increased lipophilicity will likely lead to more rapid and complete dermal absorption, potentially lowering the dermal LD50 and increasing systemic toxicity.

-

Potential for Bioaccumulation: The persistent nature of some halogenated aromatics raises the possibility of bioaccumulation with repeated exposure, a concern not typically associated with the more volatile propargyl alcohol.[17]

-

Modified Target Organ Profile: While the liver and kidneys will likely remain target organs due to their role in metabolism and excretion, the introduction of a halogenated aromatic component could introduce new toxicities. Halogenated aromatics are known to be hepatotoxic and can sometimes act as endocrine disruptors or immunotoxicants.[17][18]

-

Carcinogenicity and Mutagenicity: While propargyl alcohol itself is not classified as a carcinogen, many halogenated aromatic compounds are.[13] The potential for metabolic activation to reactive intermediates means that genotoxicity and carcinogenicity would need to be carefully evaluated.

Part 3: A Predictive Safety and Toxicity Framework for Chlorofluorophenyl Propargyl Alcohols

The following represents a hypothetical safety and toxicity profile. This is not a substitute for empirical testing. It is a predictive framework to guide safe handling practices for research quantities.

Predictive GHS Classification

| Hazard Class | Predicted Category | Rationale |

| Flammable Liquids | 3 or Not Classified | The flash point may increase due to the higher molecular weight, but this requires experimental determination. Assume flammability similar to propargyl alcohol initially. |

| Acute Toxicity (Oral, Dermal, Inhalation) | 1 or 2 | The core toxicity of propargyl alcohol combined with enhanced absorption due to lipophilicity suggests a high degree of acute toxicity. |

| Skin Corrosion/Irritation | 1B or 2 | The inherent corrosivity of the alcohol may be retained. Increased lipophilicity could enhance penetration and irritation. |

| Serious Eye Damage/Eye Irritation | 1 | The corrosive nature of the parent alcohol suggests a high likelihood of severe eye damage. |

| Specific Target Organ Toxicity (Repeated) | 1 or 2 | Liver and kidney toxicity is expected. The addition of the halogenated ring may increase the severity or add new target organs. |

| Carcinogenicity / Mutagenicity | Suspected | Halogenated aromatics often carry this concern. This must be assumed until proven otherwise by genotoxicity assays. |

| Hazardous to the Aquatic Environment | 1 or 2 | The combination of the known aquatic toxicity of propargyl alcohol and the persistence of halogenated aromatics suggests a significant environmental hazard. |

Table 2: Predictive GHS Classification for Chlorofluorophenyl Propargyl Alcohols.

Logical Framework for Predictive Hazard Assessment

The following diagram illustrates the reasoning process for deriving the predictive toxicity profile.

Caption: Predictive toxicity derivation logic.

Part 4: A Methodological Blueprint for Empirical Validation

For any novel chemical entity, predictive toxicology must be followed by empirical testing to establish a definitive safety profile.[5][15] The following outlines a standard workflow compliant with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[8]

Experimental Workflow for Toxicity Profiling

The generation of a complete SDS requires a tiered approach to testing, starting with physicochemical properties and moving through in vitro and, if necessary, in vivo assays.

Caption: Standard workflow for new chemical toxicity assessment.

Protocol: Acute Oral Toxicity Assessment (Adapted from OECD TG 423)

This protocol determines the acute oral toxicity and allows for GHS classification using a reduced number of animals.[10][26]

Objective: To determine the acute toxic class of the test substance.

Principle: A stepwise procedure is used with a group of animals (typically 3) per step. The outcome of each step determines the next step: either dosing at a lower or higher fixed dose level, or stopping the test.

Methodology:

-

Animal Selection: Use healthy, young adult rodents (usually female rats, as they are often slightly more sensitive) from a standard strain. Acclimatize animals for at least 5 days.

-

Dose Level Selection: Based on predictive data, a starting dose is chosen from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). For a substance predicted to be highly toxic, a starting dose of 5 or 50 mg/kg would be appropriate.

-

Administration: After a brief fasting period, administer the substance by oral gavage. The substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

-

Step 1 Dosing: Dose a group of 3 animals at the selected starting dose.

-

Observation: Observe animals closely for the first few hours post-dosing and at least daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and CNS effects, and behavior. Record time of death if it occurs.

-

Decision Logic:

-

If 2 or 3 animals die: The substance is classified at that hazard level. The test may be stopped, or a lower dose level may be tested for confirmation.

-

If 0 or 1 animal dies: Proceed to the next higher dose level with a new group of 3 animals.

-

-

Data Analysis: The results allow for classification of the substance into a GHS acute toxicity category. The LD50 is not calculated as a precise point but is inferred to be within a certain range.

Protocol: In Vitro Skin Corrosion Test (Adapted from OECD TG 431)

This protocol uses a reconstructed human epidermis model to assess skin corrosivity, avoiding the use of live animals.[27]

Objective: To determine the potential of the substance to cause skin corrosion.

Principle: The test substance is applied topically to a three-dimensional human epidermis model. Corrosive substances are identified by their ability to cause cell death, measured by a reduction in mitochondrial dehydrogenase activity (MTT assay).

Methodology:

-

Model Preparation: Reconstituted human epidermis tissues are received and pre-incubated in culture medium according to the manufacturer's instructions.

-

Substance Application: Apply a sufficient amount of the test substance (liquid or solid) to the surface of the epidermis tissue.

-

Exposure: Expose the tissues to the substance for defined periods (e.g., 3 minutes and 1 hour). Negative (vehicle) and positive (e.g., 8N KOH) controls are run in parallel.

-

Rinsing and Incubation: After exposure, thoroughly rinse the tissues to remove the test substance and transfer them to fresh medium.

-

Viability Assessment (MTT Assay): Transfer the tissues to a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenase will reduce the yellow MTT to a blue formazan salt.

-

Extraction and Measurement: Extract the formazan salt from the tissues using a solvent (e.g., isopropanol). Measure the optical density of the extract using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control. A substance is identified as corrosive if the viability falls below specific thresholds at either time point (e.g., <50% after 3 minutes or <15% after 1 hour).

Conclusion

The chlorofluorophenyl propargyl alcohols, as novel chemical entities, demand a rigorous and cautious approach to safety and handling. In the absence of direct empirical data, this guide establishes a predictive toxicological profile grounded in the known hazards of propargyl alcohol and the principles of structure-activity relationships for halogenated aromatic compounds. The analysis suggests that these substances should be treated as highly toxic, corrosive, and potentially carcinogenic, with enhanced dermal absorption capabilities. This conservative assessment underscores the mandatory use of stringent personal protective equipment and engineering controls.

Ultimately, this predictive framework must be superseded by empirical data. The outlined experimental workflows, based on validated international guidelines, provide the necessary roadmap for researchers and drug development professionals to generate the robust data required for a formal GHS classification and a comprehensive Safety Data Sheet. Scientific integrity and laboratory safety demand that prediction is always followed by validation.

References

- Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.

- New Jersey Department of Health. (n.d.). Propargyl Alcohol Hazard Summary.

- MSD Manual. (2024, September).

- Thermo Fisher Scientific. (2025, December 22).

- CDH Fine Chemical. (n.d.).

- CPAchem Ltd. (2023, May 25).

- NIOSH. (1989, January 19). 1988 OSHA PEL Project - Propargyl Alcohol.

- Sura, R., et al. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Propargyl alcohol.

- Sigma-Aldrich. (n.d.). Propargyl alcohol 99%.

- U.S. Environmental Protection Agency. (2009, September 14). Propargyl Alcohol: Acute Exposure Guideline Levels.

- OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.

- National Center for Biotechnology Information. (n.d.). Propargyl Alcohol: Acute Exposure Guideline Levels.

- ChemDmart. (n.d.).

- ResearchGate. (n.d.).

- WUR eDepot. (n.d.).

- Sinoright. (n.d.). The Highly Toxic Chemical Propargyl Alcohol.

- Rawsource. (2024, April 4). Is propargyl alcohol toxic to humans.

- National University of Singapore. (2015, January 30). Relationship between structure, toxicity and activity.

- Volkamer Lab. (2026, February 3). KnowTox.

- Syngene International Ltd. (2025, October 16). Computational toxicology – The new frontier in predictive safety assessment.

- NIOSH. (2014).

- OECD. (2001, December 17). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.

- TotalSDS. (2020, December 14).

- Safe Work Australia. (n.d.).

- ChemSafetyPro. (2016, January 6).

- Wikipedia. (n.d.).

- BNT. (2024, August 27).

- International Labour Organization. (n.d.).

- ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.

- Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.

- Wikipedia. (n.d.). In vitro toxicology.

- Barnes & Noble. (n.d.). In Vitro Toxicity Testing Protocols.

- UNECE. (n.d.).

- National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Hypha Discovery. (2023, May 12). Breaking C-F bonds in drugs.

- PubMed. (2001). Metabolism of fluorine-containing drugs.

- ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs.

- PubMed. (1989, June). Metabolism of 3-(p-chlorophenyl)pyrrolidine.

Sources

- 1. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. totalsds.com [totalsds.com]

- 4. ilo.org [ilo.org]

- 5. Computational toxicology – The new frontier in predictive safety assessment - Syngene International Ltd [syngeneintl.com]

- 6. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. How to Write a SDS | Environmental Health and Safety [ehs.stonybrook.edu]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. volkamerlab.org [volkamerlab.org]

- 15. In Silico Predictive Toxicology | Discover Safer Compounds [insilicomoleculardiscovery.com]

- 16. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

- 18. researchgate.net [researchgate.net]

- 19. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 20. edepot.wur.nl [edepot.wur.nl]

- 21. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. hyphadiscovery.com [hyphadiscovery.com]

- 24. researchgate.net [researchgate.net]

- 25. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. oecd.org [oecd.org]

- 27. chemsafetypro.com [chemsafetypro.com]

synthesis pathways for 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol from aldehydes

This guide details the synthesis of 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol , a critical chiral building block often utilized in the development of kinase inhibitors and agrochemical fungicides.

The target molecule is a secondary benzylic alcohol featuring a terminal alkyne. The presence of the ortho-chloro and meta-fluoro substituents on the phenyl ring significantly increases the electrophilicity of the precursor aldehyde, requiring precise temperature control to prevent side reactions such as Cannizzaro disproportionation or over-addition.

Executive Summary: Strategic Disconnection

The synthesis is best approached via nucleophilic addition of an ethynyl organometallic species to 2-chloro-5-fluorobenzaldehyde . While direct addition of ethynylmagnesium bromide (Grignard) is the classical route, modern process chemistry favors the use of Trimethylsilylacetylene (TMS-acetylene) to mitigate the safety risks associated with handling gaseous acetylene and to improve yield profiles. For asymmetric applications, a Zinc-mediated catalytic approach is recommended.[1]

Methodology A: The TMS-Acetylene Route (High Fidelity)

This pathway is the industry standard for generating terminal propargylic alcohols from aldehydes. It utilizes TMS-acetylene as a "masked" acetylene equivalent. This avoids the formation of di-Grignard byproducts and eliminates the need to handle explosive acetylene gas.

Reaction Scheme

-

Lithiation: TMS-acetylene +

-BuLi -

Addition: Li-C≡C-TMS + Aldehyde

Silylated Alkynol -

Deprotection: Silylated Alkynol +

/MeOH

Detailed Protocol

Reagents:

-

2-Chloro-5-fluorobenzaldehyde (1.0 eq)

-

Ethynyltrimethylsilane (TMS-acetylene) (1.2 eq)

- -Butyllithium (2.5 M in hexanes) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous[2]

-

Potassium Carbonate (

) -

Methanol (MeOH)

Step 1: Nucleophilic Addition

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

) atmosphere. -

Solvent: Charge anhydrous THF (10 mL per gram of aldehyde) and cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add TMS-acetylene (1.2 eq). Dropwise add

-BuLi (1.2 eq) over 20 minutes. Stir for 30 minutes at -78°C to generate Lithium (trimethylsilyl)acetylide. -

Addition: Dissolve 2-chloro-5-fluorobenzaldehyde in a minimal amount of THF. Add this solution dropwise to the reaction mixture at -78°C.

-

Note: The electron-withdrawing F and Cl atoms make this aldehyde highly reactive.[3] Maintain temperature below -60°C to ensure chemoselectivity.

-

-

Warm-up: Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. Extract with Ethyl Acetate (EtOAc). Dry organic layer over

Step 2: Desilylation (Global Deprotection)

-

Dissolution: Dissolve the crude TMS-intermediate in MeOH (5 mL/g).

-

Cleavage: Add solid

(0.5 eq). Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC (disappearance of the high Rf spot). -

Workup: Dilute with water, extract with

, and concentrate. -

Purification: Flash column chromatography (Hexanes:EtOAc 9:1).

Data Profile (Expected):

-

1H NMR (CDCl3):

~2.6 (d, 1H, alkyne CH), ~5.8 (d, 1H, benzylic CH), 7.0-7.5 (m, 3H, aromatic). -

Yield: 85-92% (over 2 steps).

Methodology B: Asymmetric Zinc-Mediated Alkynylation

For drug development requiring a specific enantiomer (usually R or S to match a protein binding pocket), a catalytic asymmetric approach is required. The Carreira System (Zn(OTf)₂ / Chiral Ligand) is the gold standard for this transformation.

Mechanism & Rationale

Unlike hard nucleophiles (Li/Mg), the Zinc-acetylide generated in situ is a soft nucleophile. When coordinated with a chiral amino-alcohol ligand (e.g., (+)-N-methylephedrine), it creates a chiral pocket that directs the attack to one face of the aldehyde.

Detailed Protocol

Reagents:

-

Zinc Triflate (

) (1.1 eq) - Stoichiometric amount often yields better results than catalytic for this specific electrophile. -

(+)-N-Methylephedrine (1.2 eq)

-

Triethylamine (TEA) (1.2 eq)

-

TMS-Acetylene (1.5 eq)

-

Toluene (Reagent grade is acceptable, but dry is preferred).[1]

Procedure:

-

Catalyst Formation: In a flask, combine

and (+)-N-methylephedrine. Evacuate and purge with -

Alkyne Activation: Add TMS-acetylene to the flask. Stir for 30 minutes.

-

Aldehyde Addition: Add 2-chloro-5-fluorobenzaldehyde. Stir at RT for 4-12 hours.

-

Workup: Quench with saturated

. Extract with -

Deprotection: Perform the

/MeOH deprotection step (as in Method A) to remove the TMS group while retaining the chiral center.

Advantages:

-

Enantioselectivity: Typically >90% ee.

-

Safety: Avoids pyrophoric lithium reagents.

-

Tolerance: The Zn-acetylide tolerates the aryl halides (Cl/F) without causing metal-halogen exchange side reactions.

Methodology C: Classical Grignard (Ethynylmagnesium Bromide)

Use this method only if TMS-acetylene is unavailable or for rough scale-up where enantiopurity is not required.

Safety Warning: Ethynylmagnesium bromide can disproportionate into Acetylene and Bis(bromomagnesium)acetylene (

Protocol:

-

Reagent: Use commercially available Ethynylmagnesium bromide (0.5 M in THF) .

-

Addition: Cool the Grignard solution to 0°C .

-

Reaction: Add 2-chloro-5-fluorobenzaldehyde (dissolved in THF) slowly.

-

Critical: Do not let the temperature rise above 5°C. The ortho-chloro substituent provides steric bulk, but the meta-fluorine is electron-withdrawing; higher temps lead to tars.

-

-

Quench: Pour into ice-cold

. -

Note: This method often yields the product as a dark oil requiring rigorous distillation or chromatography.

Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil / Low-melting solid | Tendency to darken upon air exposure. |

| Molecular Weight | 184.60 g/mol | Formula: |

| 1H NMR (Benzylic) | Doublet due to coupling with alkyne proton (~2.5 Hz). | |

| 1H NMR (Alkyne) | Characteristic terminal alkyne shift. | |

| IR Spectroscopy | ~3300 | Sharp alkyne stretch is diagnostic. |

References

-

Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[1] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[1][4] Organic Letters. Available at: [Link]

-

Organic Syntheses. (1977). Preparation of Ethynylmagnesium Bromide.[2][5][6][7][8][9] Org.[1][6][7][8][9][10] Syn. Coll. Vol. 4, p. 792. Available at: [Link]

Sources

- 1. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 2. orgsyn.org [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. 乙炔基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy Ethynylmagnesium Bromide | 4301-14-8 [smolecule.com]

- 7. CAS 4301-14-8: Ethynylmagnesium bromide | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cas 4301-14-8,ETHYNYLMAGNESIUM BROMIDE | lookchem [lookchem.com]

- 10. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

Methodological & Application

Application Note and Protocol: Grignard Addition to 2-Chloro-5-fluorobenzaldehyde for the Synthesis of Substituted Benzyl Alcohols

Abstract

This document provides a comprehensive guide for the Grignard addition reaction to 2-chloro-5-fluorobenzaldehyde, a critical transformation for synthesizing a variety of substituted benzyl alcohol derivatives. These products are valuable intermediates in the development of pharmaceuticals and other fine chemicals. This application note details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and offers troubleshooting guidance. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for this specific nucleophilic addition.

Introduction: The Significance of Grignard Addition to Halogenated Benzaldehydes

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] The addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone provides a direct route to secondary or tertiary alcohols, respectively.[3][4][5][6] Specifically, the reaction with 2-chloro-5-fluorobenzaldehyde as the electrophile allows for the introduction of a wide range of alkyl, aryl, or vinyl groups, leading to the synthesis of functionalized benzyl alcohols. The presence of both chlorine and fluorine atoms on the aromatic ring of the starting material offers unique opportunities for further synthetic manipulations, making the resulting alcohol a versatile building block in medicinal chemistry and materials science.

Mechanistic Insights: A Stepwise Look at the Reaction

The Grignard reaction with an aldehyde proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and the magnesium atom electrophilic.[7]

Step 1: Coordination and Activation The magnesium atom of the Grignard reagent (R-MgX) acts as a Lewis acid, coordinating to the carbonyl oxygen of the 2-chloro-5-fluorobenzaldehyde. This coordination enhances the electrophilicity of the carbonyl carbon.[8]

Step 2: Nucleophilic Attack The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and breaking the pi bond of the carbonyl group. This results in the formation of a tetrahedral magnesium alkoxide intermediate.[5][8]

Step 3: Protonation (Workup) The reaction is quenched by the addition of a protic solvent, typically an aqueous acid solution.[9] The alkoxide is protonated to yield the final secondary alcohol product.[9][10]

Experimental Protocol: A Detailed Walkthrough

This protocol outlines the general procedure for the Grignard addition of an alkyl or aryl magnesium halide to 2-chloro-5-fluorobenzaldehyde. The specific Grignard reagent should be chosen based on the desired final product.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-5-fluorobenzaldehyde | ≥98% | ||

| Grignard Reagent (e.g., Phenylmagnesium bromide, 1 M in THF) | Commercially available or freshly prepared. | ||

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | ||

| Anhydrous Diethyl Ether | Optional, for Grignard reagent preparation. | ||

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent | For workup. | |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying. | |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | For workup. | |

| Magnesium turnings | If preparing Grignard reagent in-situ. | ||

| Iodine crystal | For initiating Grignard reagent formation.[11] |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Execution

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the Grignard addition to 2-chloro-5-fluorobenzaldehyde.

Step-by-Step Procedure:

-

Preparation of Glassware: All glassware must be rigorously dried to prevent quenching of the Grignard reagent.[12] Flame-dry the round-bottom flask, condenser, and dropping funnel under vacuum or in a stream of inert gas and allow to cool to room temperature under an inert atmosphere.[13]

-

Reaction Setup: Assemble the apparatus under a positive pressure of nitrogen or argon. Equip the three-neck flask with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a rubber septum for temperature monitoring.

-

Charging the Flask: To the reaction flask, add 2-chloro-5-fluorobenzaldehyde (1.0 eq) and anhydrous THF (5-10 mL per mmol of aldehyde). Stir the solution until the aldehyde is fully dissolved.

-

Addition of Grignard Reagent: Cool the reaction mixture to 0 °C using an ice bath.[14] Charge the dropping funnel with the Grignard reagent (1.1-1.2 eq). Add the Grignard reagent dropwise to the stirred solution of the aldehyde over a period of 30-60 minutes. A slow and controlled addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.[15]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup Procedure:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[1][16] This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.

-

If a precipitate forms, add 1 M HCl solution dropwise until the solids dissolve.[17]

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[17]

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary alcohol.

Safety and Handling Precautions

Hazard Identification and Control:

-

Grignard Reagents: Grignard reagents are highly flammable, corrosive, and can be pyrophoric (ignite spontaneously in air).[13][18] They react violently with water and other protic sources.[19] All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques.[18]

-

Solvents: Anhydrous ethers such as THF and diethyl ether are extremely flammable and volatile.[19] Ensure the reaction is conducted in a well-ventilated fume hood, away from any ignition sources.[15]

-

Exothermic Reaction: The Grignard addition is an exothermic reaction.[13] Maintain controlled addition rates and have an ice bath readily available to manage the reaction temperature and prevent a runaway reaction.[13][15]

Personal Protective Equipment (PPE):

-

Safety glasses or goggles are mandatory at all times.[15]

-

A flame-resistant lab coat should be worn.

-

Nitrile gloves are suitable for dexterity, but it's important to be aware of their flammability.[15] Consider wearing leather gloves over nitrile gloves when handling larger quantities of pyrophoric reagents.

Emergency Preparedness:

-

Have a Class D fire extinguisher (for combustible metals) and a dry sand bucket readily accessible in the event of a fire.

-

Ensure a safety shower and eyewash station are nearby.

-

Do not use water to extinguish a Grignard reagent fire.

Troubleshooting and Considerations

-

Low or No Yield:

-

Moisture Contamination: The most common cause of Grignard reaction failure is the presence of water.[12] Ensure all glassware is scrupulously dried and solvents are anhydrous.

-

Inactive Magnesium: If preparing the Grignard reagent in-situ, the magnesium turnings may have an oxide layer that prevents reaction. Activating the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical crushing can initiate the reaction.[11][16]

-

-

Side Reactions:

-

Enolization: If the Grignard reagent is particularly bulky or basic, it may deprotonate the aldehyde at the alpha-position, leading to enolate formation and recovery of the starting material after workup.[4]

-

Reduction: Some Grignard reagents with beta-hydrogens can reduce the aldehyde to the corresponding primary alcohol via a Meerwein-Ponndorf-Verley-type mechanism.[4]

-

-

Compatibility of Halogens: The chloro and fluoro groups on the benzaldehyde are generally stable under Grignard reaction conditions. The carbon-fluorine bond is particularly strong and unreactive towards Grignard reagents.[20][21] The aryl chloride is also significantly less reactive than aryl bromides or iodides for the formation of a Grignard reagent, and thus is unlikely to interfere with the addition reaction.[22]

Conclusion

The Grignard addition to 2-chloro-5-fluorobenzaldehyde is a robust and reliable method for the synthesis of a diverse range of substituted benzyl alcohols. By adhering to strict anhydrous conditions, exercising caution in handling pyrophoric reagents, and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in synthetic organic chemistry and drug discovery.

References

-

What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]

- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).

- for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).

- Grignard Reaction - American Chemical Society. (n.d.).

-

Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).

-

5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020, June 11). Retrieved from [Link]

- Grignard Reaction - Web Pages. (n.d.).

-

Illustrated Glossary of Organic Chemistry - Grignard reaction. (n.d.). Retrieved from [Link]

- The Grignard Reaction. (n.d.).

-

19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025, January 19). Retrieved from [Link]

-

Why isn't fluorine used in a Grignard reagent? - Quora. (2021, January 18). Retrieved from [Link]

- Grignard Reaction. (n.d.).

-

Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-